molecular formula C49H59F2NO8 B1244729 Vytorin CAS No. 444313-53-5

Vytorin

Cat. No. B1244729
CAS RN: 444313-53-5
M. Wt: 828 g/mol
InChI Key: PNAMDJVUJCJOIX-IUNFJCKHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A pharmaceutical preparation of ezetimibe and simvastatin that is used in the treatment of HYPERCHOLESTEROLEMIA and HYPERLIPIDEMIAS.

Scientific Research Applications

Lipid and Cardiovascular Health Research

Vytorin, a combination of ezetimibe and simvastatin, has been a focal point in lipid and cardiovascular health research. The IMPROVE-IT trial emphasized that lower LDL-cholesterol levels are better for high-risk patients, suggesting that ezetimibe might become the preferred additional drug in combination therapy for lipid disorders due to its oral dosage form and cost-effectiveness. This trial showcased the significance of achieving LDL-C goals in high-risk patients. Moreover, it was highlighted that for secondary prevention of atherosclerotic cardiovascular disease (ASCVD), adding ezetimibe to high-intensity statin therapy further reduces LDL-C and cardiovascular risk cost-effectively (Banach et al., 2015) (Fras & Mikhailidis, 2020).

Muscle Safety and Drug Efficacy

A comprehensive review of muscle-related adverse events from numerous clinical trials showed that the incidence of muscle-related clinical and laboratory adverse events or discontinuations due to muscle-related adverse events was no more common in patients taking Vytorin than in those taking simvastatin alone. This indicates that ezetimibe does not enhance or aggravate the muscle effects of simvastatin, suggesting a favorable muscle safety profile for Vytorin (Davidson et al., 2006).

Implications for Diabetic Dyslipidemia

Studies have indicated the importance of combination therapy in managing diabetic dyslipidemia, especially given the high residual risk of cardiovascular disease in individuals with type 2 diabetes despite maximal statin therapy. The role of additional agents such as ezetimibe has been studied extensively, with the IMPROVE-IT trial demonstrating a small but significant improvement in clinical endpoints with the addition of ezetimibe to statins in high-risk patients. This highlights the potential future role of Vytorin in combination therapy for diabetic dyslipidemia (Warraich, Wong, & Rana, 2015).

Safety and Tolerability in Dyslipidemia Treatment

Research has also focused on the safety of ezetimibe and simvastatin combination for the treatment of hypercholesterolemia. The evidence suggests that Vytorin offers limited additional risk compared with simvastatin monotherapy and is considered a safe and efficient choice for dyslipidemia treatment in high-risk and diabetic patients. This highlights the potential of Vytorin as a tolerable treatment option in managing dyslipidemia (Kei, Filippatos, & Elisaf, 2016).

properties

CAS RN

444313-53-5

Product Name

Vytorin

Molecular Formula

C49H59F2NO8

Molecular Weight

828 g/mol

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C25H38O5.C24H21F2NO3/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-12,21-23,28-29H,13-14H2/t15-,16-,18+,19+,20-,21-,23-;21-,22+,23-/m01/s1

InChI Key

PNAMDJVUJCJOIX-IUNFJCKHSA-N

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O

SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O

Other CAS RN

444313-53-5

synonyms

Combination, Ezetimibe-Simvastatin
Combination, Ezetimibe-Simvastatin Drug
Drug Combination, Ezetimibe-Simvastatin
Ezetimibe Simvastatin Combination
Ezetimibe Simvastatin Drug Combination
ezetimibe, simvastatin drug combination
ezetimibe-simvastatin combination
Ezetimibe-Simvastatin Drug Combination
Inegy
Vytorin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vytorin
Reactant of Route 2
Vytorin
Reactant of Route 3
Vytorin
Reactant of Route 4
Vytorin
Reactant of Route 5
Vytorin
Reactant of Route 6
Vytorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.